

Isopentedrone Hydrochloride: A Technical Guide to its Solubility in Various Solvents

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Compound of Interest

Compound Name: *Isopentedrone hydrochloride*

Cat. No.: *B590827*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of **Isopentedrone hydrochloride** in a range of common laboratory solvents. The information presented herein is intended to support research, development, and formulation activities involving this synthetic cathinone derivative. This document summarizes available quantitative solubility data, details established experimental protocols for solubility determination, and provides visual representations of the experimental workflow.

Core Solubility Data

Isopentedrone hydrochloride, as a hydrochloride salt, generally exhibits increased solubility in aqueous and polar solvents compared to its free base form.^[1] The protonated amine group in the hydrochloride salt allows for stronger interactions with polar solvent molecules.^[1] Conversely, its solubility is limited in nonpolar, organic solvents.^[1]

Quantitative Solubility of Isopentedrone Hydrochloride

The following table summarizes the available quantitative solubility data for **Isopentedrone hydrochloride** in various solvents. This data is primarily derived from publicly available information from chemical suppliers.

Solvent	Chemical Formula	Molar Mass (g/mol)	Temperature (°C)	Solubility (mg/mL)	Source
Dimethylformamide (DMF)	C ₃ H ₇ NO	73.09	Not Specified	15	Cayman Chemical[2]
Dimethyl sulfoxide (DMSO)	C ₂ H ₆ OS	78.13	Not Specified	15	Cayman Chemical[2]
Ethanol	C ₂ H ₅ OH	46.07	Not Specified	20	Cayman Chemical[2]
Phosphate-Buffered Saline (PBS), pH 7.2	N/A	N/A	Not Specified	10	Cayman Chemical[2]

Experimental Protocols for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of **Isopentendrone hydrochloride** is not publicly available in peer-reviewed literature, a standardized and widely accepted method for such compounds is the saturation shake-flask method. This method is considered the "gold standard" for equilibrium solubility measurements.

Principle of the Saturation Shake-Flask Method

This method relies on creating a saturated solution of the compound of interest in a specific solvent. An excess amount of the solid compound is added to the solvent and agitated until equilibrium is reached, meaning the rate of dissolution equals the rate of precipitation. After reaching equilibrium, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is quantified.

Detailed Experimental Workflow

The following is a generalized, yet detailed, protocol that can be adapted for the determination of **Isopentendrone hydrochloride** solubility.

1. Materials and Equipment:

- **Isopentedrone hydrochloride** (solid)
- Selected solvents (e.g., water, ethanol, DMSO, PBS)
- Analytical balance
- Vials with screw caps
- Constant temperature shaker or incubator
- Centrifuge
- Syringes and syringe filters (e.g., 0.22 μm PTFE or PVDF)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Volumetric flasks and pipettes
- pH meter (for aqueous solutions)

2. Procedure:

- Preparation:
 - Prepare stock solutions of **Isopentedrone hydrochloride** of known concentrations in the chosen solvent to be used for the calibration curve.
 - Add an excess amount of solid **Isopentedrone hydrochloride** to a series of vials containing a known volume of the respective solvents. The excess solid is crucial to ensure a saturated solution is formed.
- Equilibration:
 - Seal the vials tightly to prevent solvent evaporation.
 - Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

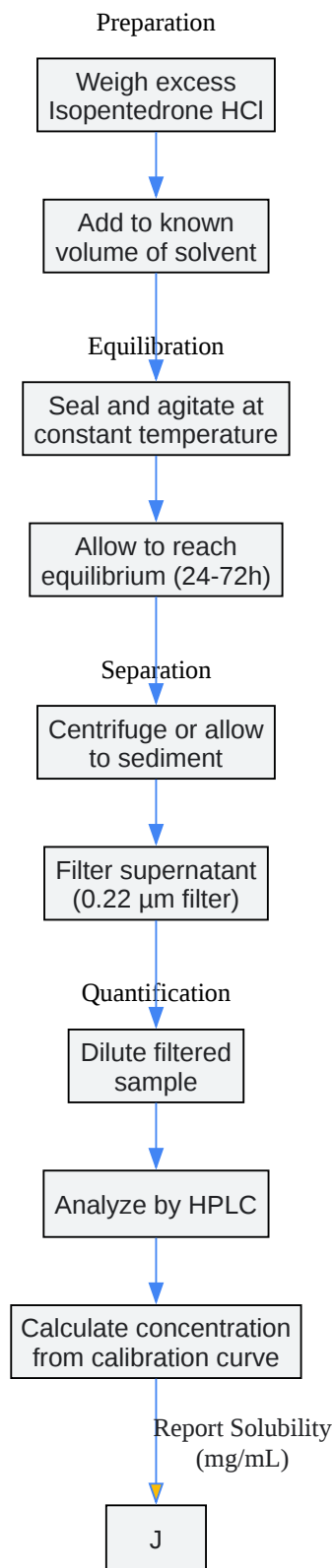
- Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.
- Sample Separation:
 - After the equilibration period, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid.
 - Carefully withdraw a sample of the supernatant using a syringe.
 - Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.
- Quantification:
 - Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
 - Analyze the diluted samples using a validated HPLC method to determine the concentration of **Isopentadrone hydrochloride**.
 - Construct a calibration curve using the prepared stock solutions of known concentrations.
 - Calculate the solubility of **Isopentadrone hydrochloride** in each solvent by back-calculating from the concentration of the diluted sample, taking the dilution factor into account.

3. Data Analysis and Reporting:

- The solubility should be reported in mg/mL or mol/L.
- The temperature at which the solubility was determined must be specified.
- For buffered solutions, the pH of the solution before and after the experiment should be recorded.

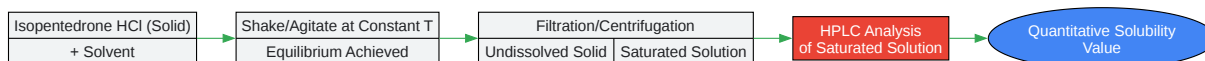
Visualizing the Experimental Workflow

The following diagrams illustrate the key logical steps in determining the solubility of a compound like **Isopentedrone hydrochloride**.



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Caption: Workflow for Solubility Determination.

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References

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